molecular formula C10H15N5O4 B2468986 H-Gly-Gly-His-OH CAS No. 7451-76-5; 93404-95-6

H-Gly-Gly-His-OH

Cat. No.: B2468986
CAS No.: 7451-76-5; 93404-95-6
M. Wt: 269.261
InChI Key: PDAWDNVHMUKWJR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-His-OH typically involves the stepwise coupling of protected amino acids. The carboxyl group of histidine is protected as a methyl ester, and the amino group is protected using a suitable protecting group. The protected histidine is then coupled with glycine using a coupling reagent such as carbonyl diimidazole. The protecting groups are subsequently removed under mild conditions to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis techniques is common in industrial settings to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-His-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-terminal acylation can introduce functional groups such as azides, biotin, or fluorophores .

Mechanism of Action

H-Gly-Gly-His-OH exerts its effects primarily through its ability to bind metal ions. The histidine residue plays a crucial role in coordinating metal ions such as copper and nickel. This binding can modulate the activity of metal-dependent enzymes and influence various biochemical pathways. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-His-OH is unique due to its specific sequence of amino acids, which imparts distinct metal-binding properties. Its ability to form stable complexes with metal ions makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAWDNVHMUKWJR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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